1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-
Overview
Description
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- is an organic compound with the molecular formula C13H22N2 It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a benzyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- typically involves the reaction of benzylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Benzylamine reacts with 1,3-dibromopropane in the presence of a base (e.g., sodium hydroxide) to form N-benzyl-1,3-propanediamine.
Step 2: The intermediate N-benzyl-1,3-propanediamine is then reacted with 3-aminopropylamine to yield 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and molecular sieves as catalysts can improve the selectivity and reduce the formation of by-products. The overall yield of the compound can reach over 80% in optimized conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and cell signaling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. Additionally, it can affect ion channels and transporters, influencing cellular homeostasis .
Comparison with Similar Compounds
1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- can be compared with other similar compounds, such as:
Norspermidine: A polyamine with a similar structure but lacking the benzyl group.
N-(3-Aminopropyl)-N’-propyl-1,3-propanediamine: A compound with similar amine groups but different alkyl chain lengths, affecting its chemical properties and applications.
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUUMUEMQWJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496575 | |
Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-71-1 | |
Record name | N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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